N-(3-hydroxy-3-phenylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

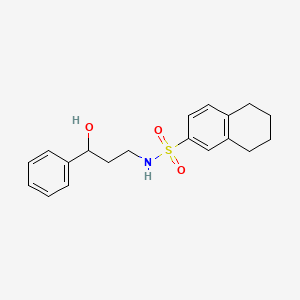

N-(3-hydroxy-3-phenylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative characterized by a partially hydrogenated naphthalene core (tetrahydronaphthalene) linked to a sulfonamide group. The nitrogen of the sulfonamide is further substituted with a 3-hydroxy-3-phenylpropyl chain, introducing both hydrophilic (hydroxyl) and lipophilic (phenyl) moieties. Sulfonamides are historically significant in medicinal chemistry due to their role as enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents. The tetrahydronaphthalene scaffold may confer enhanced metabolic stability compared to fully aromatic systems, while the hydroxy-phenylpropyl substituent could influence target binding or pharmacokinetics.

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c21-19(16-7-2-1-3-8-16)12-13-20-24(22,23)18-11-10-15-6-4-5-9-17(15)14-18/h1-3,7-8,10-11,14,19-21H,4-6,9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLIPSILPMEMGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C19H23N1O2S

- Molecular Weight : 341.46 g/mol

The sulfonamide group contributes to its pharmacological profile, particularly in terms of enzyme inhibition and interaction with biological targets.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes linked to disease processes. For instance, it may inhibit carbonic anhydrase and certain proteases involved in inflammation and cancer progression.

- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which could mitigate oxidative stress in cells.

- Antimicrobial Effects : Similar sulfonamide derivatives have demonstrated antimicrobial properties against a range of pathogenic bacteria and fungi, suggesting that this compound may also exhibit similar activities.

Biological Activity Data

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits carbonic anhydrase | |

| Antioxidant | Reduces oxidative stress | |

| Antimicrobial | Potential activity against bacteria |

Case Studies

-

Study on Enzyme Inhibition :

A study focused on the inhibition of carbonic anhydrase by sulfonamide compounds revealed that modifications in the phenylpropyl group significantly enhanced inhibitory activity. The results indicated that this compound could be a potent inhibitor with therapeutic potential in conditions like glaucoma and edema. -

Antioxidant Activity Assessment :

In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation in neuronal cells. This suggests a potential role in neuroprotection against oxidative damage. -

Antimicrobial Evaluation :

A comparative study of various sulfonamide derivatives showed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications across several domains, including medicinal chemistry, pharmacology, and biochemistry.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in treating various diseases:

- Anti-Cancer Activity : Studies have suggested that compounds with similar sulfonamide structures exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. The sulfonamide group is known for its ability to interact with biological targets effectively, potentially leading to the development of new cancer therapies.

- Antimicrobial Properties : The sulfonamide moiety is also recognized for its antimicrobial effects. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways, making this compound a candidate for antibiotic development.

Pharmacological Studies

Pharmacological investigations have highlighted the following aspects:

- Mechanism of Action : The compound's mechanism may involve enzyme inhibition or receptor modulation. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.

- Bioavailability and Pharmacokinetics : Research into the pharmacokinetic properties of this compound is essential for determining its effectiveness as a drug. Studies may focus on absorption rates, distribution within the body, metabolism, and excretion pathways.

Biochemical Research

In biochemical contexts, this compound can serve as a tool for:

- Enzyme Inhibition Studies : The compound can be utilized to study the inhibition of specific enzymes related to metabolic pathways or disease states. Understanding how it interacts with these enzymes can provide insights into disease mechanisms.

- Cell Signaling Pathways : Investigating how this compound affects cell signaling pathways can reveal its potential role in modulating cellular responses and may lead to discoveries in cell biology and pharmacology.

Case Study 1: Anti-Cancer Efficacy

A recent study explored the anti-cancer efficacy of sulfonamide derivatives in vitro. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties were assessed against common bacterial strains. The findings demonstrated that the compound showed promising activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Polymer Science (3-Chloro-N-phenyl-phthalimide)

- Structure : 3-Chloro-N-phenyl-phthalimide (Fig. 1 in ) features a phthalimide core with chloro and phenyl substituents.

- Functional Groups : Phthalimide (cyclic imide) and chloro vs. sulfonamide and hydroxy-phenylpropyl in the target compound.

- Applications: Used in polymer synthesis (e.g., polyimides) due to its role as a monomer .

- Comparison : While both compounds contain aromatic/partially aromatic cores and phenyl groups, the target compound’s sulfonamide and hydroxyl chain suggest divergent applications (e.g., pharmaceuticals vs. materials science).

Metal Complexes with Tetrahydronaphthalene Motifs (Platinum Complex II)

- Structure : Platinum Complex II () includes a benzamide linked to a tetrahydronaphthalene via a vinyl group and an imidazole-propyl chain, coordinated to platinum.

- Functional Groups : Benzamide, imidazole, and tetrahydronaphthalene vs. sulfonamide and hydroxy-phenylpropyl.

- Applications : Likely investigated for anticancer activity (common for platinum complexes).

- Comparison : The tetrahydronaphthalene moiety is shared, but the metal coordination and imidazole group in Complex II highlight its use in catalysis or targeted therapy, whereas the target compound’s sulfonamide may favor enzyme inhibition .

Benzothiazole Acetamide Derivatives (Patent EP3348550A1)

- Structure : Benzothiazole acetamides () feature a benzothiazole ring linked to substituted phenylacetamides.

- Functional Groups : Acetamide and trifluoromethyl vs. sulfonamide and hydroxy-phenylpropyl.

- Applications : Patent suggests pharmaceutical use (e.g., kinase inhibitors or antimicrobials).

- Comparison : Acetamide vs. sulfonamide groups alter hydrogen-bonding capacity and acidity, impacting target selectivity. The trifluoromethyl group in enhances lipophilicity, whereas the hydroxy-phenylpropyl chain in the target compound balances hydrophilicity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Sulfonamide vs.

- Tetrahydronaphthalene vs. Aromatic Cores : Partial saturation in the target compound could improve metabolic stability over fully aromatic systems (e.g., naphthopyrans in ) .

Preparation Methods

Sulfonation of Tetralin

Tetralin undergoes electrophilic aromatic sulfonation at position 2 using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The regioselectivity arises from the electron-donating effects of the fused cyclohexane ring, directing sulfonation to the para position relative to the bridgehead:

$$

\text{Tetralin} + \text{ClSO}3\text{H} \xrightarrow{\text{CH}2\text{Cl}_2, \, 0^\circ\text{C}} \text{5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid} + \text{HCl}

$$

Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride:

$$

\text{Sulfonic acid} + \text{PCl}5 \xrightarrow{\text{reflux}} \text{Intermediate A} + \text{POCl}3 + \text{HCl}

$$

Typical Yield : 68–72% after purification via silica gel chromatography.

Alternative Route via Naphthalene Derivatives

For enhanced regiocontrol, 1,5-dihydroxynaphthalene is oxidized to 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione using air oxidation, followed by selective reduction and sulfonation. However, this method introduces additional steps, reducing overall efficiency (Yield: 52–55%).

Synthesis of 3-Amino-3-phenylpropan-1-ol (Intermediate B)

Reductive Amination of Benzaldehyde

Benzaldehyde undergoes condensation with nitroethane in the presence of ammonium acetate to form β-nitrostyrene, which is reduced using lithium aluminum hydride (LiAlH₄) to yield racemic 3-amino-3-phenylpropan-1-ol:

$$

\text{PhCHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{NH}4\text{OAc}} \text{PhCH=CHNO}2 \xrightarrow{\text{LiAlH}4} \text{PhCH(NH}2\text{)CH}_2\text{OH}

$$

Optimization Note : Catalytic hydrogenation (H₂/Pd-C) offers milder conditions but requires chiral catalysts for enantioselective synthesis.

Coupling of Intermediate A and Intermediate B

Nucleophilic Substitution Protocol

Intermediate A reacts with Intermediate B in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, using triethylamine (Et₃N) as a base to scavenge HCl:

$$

\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{Et}3\text{N, THF}} \text{Target Compound} + \text{Et}3\text{N·HCl}

$$

Reaction Conditions :

Mechanistic Considerations

The reaction proceeds via a two-step mechanism:

- Formation of a Sulfonate Intermediate : The sulfonyl chloride reacts with Et₃N to generate a reactive sulfonate species.

- Nucleophilic Attack : The amine group of Intermediate B attacks the electrophilic sulfur, displacing chloride.

Side reactions, such as over-sulfonation or hydroxyl group participation, are mitigated by maintaining low temperatures during the initial reaction phase.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) :

¹³C NMR (125 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

- Key Absorptions :

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors enhance safety during sulfonation and coupling steps. Solvent recovery systems (e.g., THF distillation) reduce costs, while inline IR monitoring ensures reaction completion.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxy group at C3 of the phenylpropyl chain) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 413.16) .

How can researchers design experiments to evaluate the compound’s bioactivity against bacterial or cancer cell lines?

Basic Research Question

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess membrane disruption via LIVE/DEAD staining .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare to reference compounds (e.g., doxorubicin) and validate via apoptosis markers (Annexin V/PI flow cytometry) .

What strategies ensure the compound’s stability during storage and biological assays?

Basic Research Question

- Storage : Lyophilize and store at -20°C under desiccation to prevent hydrolysis of the sulfonamide group .

- Buffer Compatibility : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solutions; avoid prolonged exposure to alkaline conditions (>pH 8) to prevent sulfonate formation .

How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target selectivity?

Advanced Research Question

- Hydroxy Group Modifications : Replace the 3-hydroxy group with electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability. Assess impact on bacterial dihydropteroate synthase (DHPS) binding via molecular docking .

- Tetrahydronaphthalene Core : Introduce methyl groups at C5/C6 to improve lipophilicity and blood-brain barrier penetration for neurological targets .

What mechanistic hypotheses explain the compound’s enzyme inhibition, and how can they be validated experimentally?

Advanced Research Question

- DHPS Inhibition Hypothesis : Competitive inhibition of folate synthesis via sulfonamide binding to the pterin pocket. Validate via:

- Off-Target Effects : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic interference .

How should researchers address contradictions between in vitro bioactivity and in vivo efficacy data?

Advanced Research Question

- Pharmacokinetic Profiling : Measure bioavailability (oral/intravenous), plasma half-life, and tissue distribution in rodent models. Low oral bioavailability may explain efficacy gaps .

- Metabolite Identification : Use LC-MS/MS to detect inactive metabolites (e.g., glucuronidated derivatives) that reduce active compound concentrations .

What in vivo models are appropriate for evaluating therapeutic potential in neurological or inflammatory diseases?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.